4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester 4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18427991
InChI: InChI=1S/C9H13NO7S2/c1-16-8-3-2-7(10)6-9(8)18(11,12)5-4-17-19(13,14)15/h2-3,6H,4-5,10H2,1H3,(H,13,14,15)
SMILES:
Molecular Formula: C9H13NO7S2
Molecular Weight: 311.3 g/mol

4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester

CAS No.:

Cat. No.: VC18427991

Molecular Formula: C9H13NO7S2

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

4-Anisidine-2-SS-hydroxyethyl sulfone sulfate ester -

Specification

Molecular Formula C9H13NO7S2
Molecular Weight 311.3 g/mol
IUPAC Name 2-(5-amino-2-methoxyphenyl)sulfonylethyl hydrogen sulfate
Standard InChI InChI=1S/C9H13NO7S2/c1-16-8-3-2-7(10)6-9(8)18(11,12)5-4-17-19(13,14)15/h2-3,6H,4-5,10H2,1H3,(H,13,14,15)
Standard InChI Key IYCQPSBMWVFILT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)N)S(=O)(=O)CCOS(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 4-methoxyaniline (anisidine) backbone linked to a β-hydroxyethyl sulfone sulfate ester group. This configuration grants bifunctionality: the aromatic amine group participates in diazo coupling reactions, while the sulfonate ester enhances water solubility and reactivity with cellulose fibers in dyes . The precise arrangement is critical for its role as a dye precursor, as the sulfate ester acts as a leaving group during covalent bond formation with substrates .

Physical and Chemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₉H₁₃NO₇S₂
Molecular Weight311.33 g/mol
Purity≥90% (industrial grade)
AppearanceSolid, typically off-white
SolubilityModerate in polar solvents

The compound’s sulfate ester group hydrolyzes under acidic or alkaline conditions, necessitating careful handling during storage and application . Its stability in aqueous media is limited, requiring anhydrous environments for long-term preservation .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 4-anisidine-2-SS-hydroxyethyl sulfone sulfate ester involves four principal steps, as outlined in patent CN101255128A :

  • Condensation: Nitrohalobenzene reacts with β-mercaptoethanol in a solvent medium, forming 4-nitrophenyl-β-hydroxyethyl thioether.

  • Oxidation: Hydrogen peroxide oxidizes the thioether to a sulfone group, yielding 4-nitrophenyl-β-hydroxyethyl sulfone.

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, producing 4-aminophenyl-β-hydroxyethyl sulfone.

  • Esterification: Sulfuric acid esterifies the hydroxyl group, finalizing the sulfate ester moiety.

This method avoids chlorosulfonic acid, reducing corrosive byproducts and environmental waste . The final product achieves >95% esterification efficiency, with amino and sulfate ester functionalities optimized for dye synthesis .

Industrial-Scale Production Challenges

Industrial manufacturing requires precise control over reaction temperatures (30–100°C) and hydrogen pressures (5–60 kg/cm²) to prevent side reactions . Impurities such as unreacted nitro intermediates or over-oxidized sulfones must be minimized through iterative washing and distillation . Suppliers like AK Scientific and Waterstone Technology employ advanced purification techniques, including recrystallization and column chromatography, to meet ≥90% purity standards .

Applications in Dye Chemistry and Beyond

Reactive Dye Intermediates

The compound’s primary application lies in synthesizing Reactive Blue dyes, where it serves as a key electrophilic intermediate. Upon exposure to alkaline conditions, the sulfate ester undergoes elimination, generating a vinyl sulfone group that covalently bonds to hydroxyl groups in cellulose fibers . This mechanism ensures colorfastness and wash resistance in textiles, critical for industrial dyeing processes .

Emerging Applications in Organic Synthesis

SupplierLocationPurityPackaging Options
AK Scientific, Inc.United States95%+R&D, bulk orders
Waterstone TechnologyUnited States90%+Pilot-scale batches
Ivy Fine ChemicalsUnited States95%+Custom synthesis

Pricing varies by quantity, with bulk orders (≥1 kg) averaging $150–$300 per gram . Suppliers emphasize compliance with research-use-only guidelines, prohibiting human or veterinary applications .

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